molecular formula C17H24N4OS B2462220 1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1170112-89-6

1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2462220
CAS No.: 1170112-89-6
M. Wt: 332.47
InChI Key: GMAYCBHBLBTBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H24N4OS and its molecular weight is 332.47. The purity is usually 95%.
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Scientific Research Applications

Directed Lithiation

Directed lithiation techniques have been applied to N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds, showcasing the utility of these methods in organic synthesis for introducing substituents via lithiation and subsequent reactions with electrophiles. This approach offers a pathway for the modification and functionalization of urea derivatives, potentially including compounds similar to the one of interest (Smith et al., 2013).

Acetylcholinesterase Inhibitors

Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas has explored their potential as novel acetylcholinesterase inhibitors. This work underscores the importance of urea derivatives in developing therapeutic agents, particularly for treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

α-Ureidoalkylation Reactions

The α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea has been systematically studied, leading to the synthesis of new glycoluril derivatives. This research highlights the synthetic versatility of urea derivatives in creating novel compounds with potential applications in materials science and pharmaceuticals (Gazieva et al., 2009).

Dinuclear Nickel(II) Complexes

Urea derivatives have been utilized in the synthesis of dinuclear nickel(II) complexes, which are of interest in coordination chemistry and catalysis. These complexes may serve as models for understanding metalloenzyme active sites, illustrating the intersection of urea chemistry with bioinorganic and biomimetic research (Adams et al., 2003).

Urotensin-II Receptor Agonists

The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, incorporating urea derivatives, showcases the potential of such compounds in drug discovery and pharmacological research. These findings open avenues for developing new therapeutic agents targeting the urotensin-II system (Croston et al., 2002).

Properties

IUPAC Name

1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-20(2)14-9-7-13(8-10-14)15(21(3)4)12-18-17(22)19-16-6-5-11-23-16/h5-11,15H,12H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAYCBHBLBTBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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